molecular formula C13H24N2O2 B13006653 rel-tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate

rel-tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate

Cat. No.: B13006653
M. Wt: 240.34 g/mol
InChI Key: COJNHDCEWDUHMX-GWCFXTLKSA-N
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Description

rel-tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate: is a heterocyclic compound that belongs to the class of aliphatic heterocycles. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate isoindoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: rel-tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, amines; reactions are often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

rel-tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

    tert-Butyl ((3aR,7aS)-octahydro-1H-indole-1-carboxylate): Similar structure but with different functional groups.

    tert-Butyl ((3aR,7aS)-octahydro-1H-isoindole-1-carboxylate): Another closely related compound with slight variations in the ring structure.

Uniqueness: rel-tert-Butyl ((3aR,7aS)-octahydro-1H-isoindol-3a-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-7-5-4-6-10(13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m0/s1

InChI Key

COJNHDCEWDUHMX-GWCFXTLKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]12CCCC[C@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCCC1CNC2

Origin of Product

United States

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